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Compound of Interest

Compound Name: 6-Chloro-2(1H)-quinoxalinone

Cat. No.: B1294359

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloro-2(1H)-quinoxalinone, a
heterocyclic compound of significant interest in medicinal chemistry and agrochemical
synthesis. This document details its chemical properties, synthesis, and the biological activities
of its derivatives, presenting key data in a structured format for ease of reference and
comparison.

Core Molecular and Physical Properties

6-Chloro-2(1H)-quinoxalinone is a solid organic compound. Its fundamental properties are
summarized in the table below.

Property Value Reference
Chemical Formula CsHsCIN20 [1]
Molecular Weight 180.59 g/mol [1]
CAS Number 2427-71-6 [1]
Appearance Solid [2]

Synthesis of 6-Chloro-2(1H)-quinoxalinone
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The synthesis of 6-Chloro-2(1H)-quinoxalinone can be achieved through a multi-step process
starting from commercially available reagents. One common method involves the use of p-
chloroaniline as the starting material.[2] The general workflow for this synthesis is outlined
below.

Experimental Protocol: Synthesis from p-
Chloroaniline[2]

This synthesis involves a sequence of condensation, nitration, reduction, cyclization, and
oxidation reactions.

e Condensation: p-Chloroaniline is first reacted with chloroacetyl chloride to protect the amino
group.

 Nitration: The resulting compound undergoes nitration to introduce a nitro group onto the
aromatic ring.

e Reduction: The nitro group is then reduced to an amino group. Iron powder is a suitable
reducing agent for this step to avoid de-chlorination.[2]

o Cyclization: Intramolecular cyclization of the reduced intermediate leads to the formation of
the quinoxalinone ring system.

» Oxidation: A final oxidation step yields the desired 6-Chloro-2(1H)-quinoxalinone.
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Synthesis workflow for 6-Chloro-2(1H)-quinoxalinone.

Spectroscopic Characterization

The structural confirmation of quinoxalinone derivatives is typically achieved through standard
spectroscopic methods. While specific data for 6-Chloro-2(1H)-quinoxalinone is not detailed
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in the provided search results, the following table outlines the expected characteristic signals
based on related structures.[3][4][5][6][7]

Spectroscopy Expected Signals

Aromatic protons in the range of 7.0-8.5 ppm. A
1H NMR _

broad singlet for the N-H proton.

Aromatic carbons between 110-150 ppm. A
13C NMR signal for the carbonyl carbon (C=0) above 160

ppm.

N-H stretching vibration around 3200-3400
R (Infrared) cm~1, C=0 stretching vibration around 1650-
nfrare
1700 cm~1. C-ClI stretching vibration in the

fingerprint region.

M Spect . A molecular ion peak corresponding to the
ass Spectrometry _
molecular weight of the compound.

Applications in Agrochemicals: Synthesis of
Quizalofop-ethyl

6-Chloro-2(1H)-quinoxalinone is a key intermediate in the production of the herbicide
quizalofop-ethyl.[8] The synthesis involves the reaction of 6-Chloro-2(1H)-quinoxalinone with
a phenoxypropionate derivative.

Experimental Protocol: Synthesis of Quizalofop-ethyl
from 6-Chloro-2(1H)-quinoxalinone

A common method for the synthesis of quizalofop-ethyl from 6-chloro-2(1H)-quinoxalinone
involves the following steps:

e Preparation of 2,6-dichloroquinoxaline: 6-Chloro-2(1H)-quinoxalinone is first converted to
2,6-dichloroquinoxaline.

o Condensation with Hydroquinone: The 2,6-dichloroquinoxaline is then reacted with
hydroquinone in a mixed solvent system, often with the addition of a base, to yield 2-(4-
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hydroxyphenoxy)-6-chloroquinoxaline.[9]

o Esterification: Finally, this intermediate is reacted with an ethyl lactate derivative (such as S-
(-)-p-toluenesulfonyl ethyl lactate) to produce quizalofop-ethyl.[10]

Ethyl lactate derivative

Hydroquinone

Chlorination

2,6-Dichloroquinoxaline 2-(a-hydroxyphenoxy)-
6-chloroquinoxaline

(G-ChIor0-2(1H)-quinoxaIinone

Click to download full resolution via product page

Synthesis of Quizalofop-ethyl.

Biological Activities of Quinoxalinone Derivatives

Derivatives of the quinoxalinone scaffold have demonstrated a wide range of biological
activities, making them attractive candidates for drug discovery and development. The primary
areas of investigation include their antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have reported the synthesis and evaluation of quinoxalinone derivatives
against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a
common measure of antimicrobial efficacy.

Derivative Class Organism MIC (pg/mL) Reference
Hydrazone derivatives  S. aureus 4-16 [11]

B. subtilis 8-32 [11]

MRSA 8- 32 [11]

E. coli 4-32 [11]

2-Quinoxalinone-3- Various bacteria & Potent activity 6]
hydrazones fungi reported

Anticancer Activity
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Quinoxalinone derivatives have been investigated for their cytotoxic effects against various
cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a
compound's potency.

Derivative Class Cell Line IC50 (pM) Reference
Spiro-indeno[1,2-

) ) A549 (Lung) 0.054 - 0.146 [12]
b]quinoxalines
Quinoxaline

PC-3 (Prostate) 211-4.11 [13]

hydrazones
HL-60 (Leukemia) 5.15 [13]
MCF-7 (Breast) 1.85-7.05 [13]
Pyrimidodiazepines K-562 (Leukemia) 0.622-1.81 [14]
HCT-116 (Colon) 0.622-1.81 [14]
MCF7 (Breast) 0.622-1.81 [14]

Mechanism of Action

The biological activities of quinoxalinone derivatives are attributed to various mechanisms of
action. In the context of cancer, these compounds have been shown to act as kinase inhibitors,
interfering with cell signaling pathways that are crucial for cancer cell proliferation and survival.
For other biological effects, mechanisms such as DNA damage and inhibition of DNA and RNA
synthesis have been proposed, particularly for quinoxaline 1,4-di-N-oxides.[15]
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Generalized mechanism of action for quinoxalinone derivatives as kinase inhibitors.

In conclusion, 6-Chloro-2(1H)-quinoxalinone is a valuable synthetic intermediate with
significant applications in both the agrochemical and pharmaceutical industries. The
guinoxalinone scaffold, in general, serves as a promising platform for the development of novel
therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further
investigation into the specific biological targets and mechanisms of action of 6-Chloro-2(1H)-
quinoxalinone and its derivatives will be crucial for realizing their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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